molecular formula C8H9N3 B1270187 6-methyl-1H-indazol-7-amine CAS No. 221681-91-0

6-methyl-1H-indazol-7-amine

Cat. No.: B1270187
CAS No.: 221681-91-0
M. Wt: 147.18 g/mol
InChI Key: CFOWMGXCQUCKQR-UHFFFAOYSA-N
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Description

6-Methyl-1H-indazol-7-amine is a nitrogen-containing heterocyclic compound with the molecular formula C8H9N3. It is a derivative of indazole, which is a bicyclic structure composed of a pyrazole ring fused to a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block for various bioactive molecules .

Mechanism of Action

Target of Action

The primary targets of 6-methyl-1H-indazol-7-amine are indoleamine 2,3-dioxygenase 1 (IDO1) and CHK1 and CHK2 kinases . IDO1 is a heme-containing enzyme that plays a crucial role in the metabolism of tryptophan along the kynurenine pathway . CHK1 and CHK2 are important kinases involved in cell cycle regulation .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It suppresses the IDO1 protein expression , thereby affecting the metabolism of tryptophan. It also inhibits the activity of CHK1 and CHK2 kinases , which can lead to cell cycle arrest.

Biochemical Pathways

The inhibition of IDO1 affects the kynurenine pathway, which is involved in the metabolism of tryptophan . This can lead to changes in the immune response and potentially have anti-tumor effects. The inhibition of CHK1 and CHK2 kinases can lead to cell cycle arrest, particularly at the G2/M phase , which can result in the inhibition of cell proliferation.

Pharmacokinetics

It is known that the compound is a solid at room temperature

Result of Action

The inhibition of IDO1 and CHK1/CHK2 kinases by this compound can lead to anti-proliferative effects. For example, one study found that a similar compound exhibited potent anti-proliferative activity in human colorectal cancer cells (HCT116) . The compound also suppressed the IDO1 protein expression and caused G2/M cell cycle arrest .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 4°C and protected from light to maintain its stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1H-indazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzonitriles with hydrazine, followed by reduction and cyclization steps. Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate the formation of the indazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1H-indazol-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce alkyl, aryl, or acyl groups to the indazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6-position and the amine group at the 7-position can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

6-methyl-1H-indazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-3-6-4-10-11-8(6)7(5)9/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOWMGXCQUCKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363181
Record name 6-methyl-1H-indazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221681-91-0
Record name 6-methyl-1H-indazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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